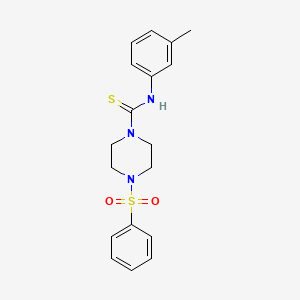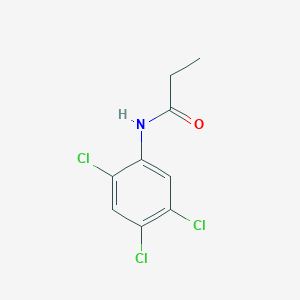![molecular formula C15H14FN3O B5692840 6-ethyl-2-(3-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5692840.png)
6-ethyl-2-(3-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-ethyl-2-(3-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol is a compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as EFPMP and has been synthesized through different methods.
Mecanismo De Acción
EFPMP acts as a competitive inhibitor of c-Met kinase by binding to the ATP-binding site of the kinase domain. This leads to the inhibition of downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell proliferation, survival, and migration. EFPMP also induces apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
EFPMP has been shown to have significant biochemical and physiological effects in vitro and in vivo. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. EFPMP has also been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EFPMP has several advantages for lab experiments, including its high potency, selectivity, and specificity for c-Met kinase. It also has low toxicity and can be easily synthesized in the lab. However, the limitations of EFPMP include its poor solubility in water and its limited bioavailability in vivo.
Direcciones Futuras
There are several future directions for the research on EFPMP, including the optimization of its synthesis method, the development of more potent analogs, and the evaluation of its efficacy in different cancer types. Further studies are also needed to investigate the mechanism of action of EFPMP and its potential applications in other fields, such as neurodegenerative diseases and inflammation.
Conclusion:
In conclusion, EFPMP is a compound that has been the subject of scientific research due to its potential applications in various fields. It has been synthesized through different methods and has been shown to act as a potent inhibitor of c-Met kinase, with significant biochemical and physiological effects in vitro and in vivo. EFPMP has several advantages for lab experiments, but also has limitations that need to be addressed. Further research is needed to fully understand the mechanism of action of EFPMP and its potential applications in different fields.
Métodos De Síntesis
EFPMP can be synthesized through different methods, and the most commonly used method is the reaction of 3-fluorobenzaldehyde, ethyl acetoacetate, and 5-methyl-1H-pyrazole-4-carbaldehyde in the presence of ammonium acetate and acetic acid. This reaction leads to the formation of EFPMP as a white solid with a melting point of 239-241°C.
Aplicaciones Científicas De Investigación
EFPMP has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been found that EFPMP can act as a potent inhibitor of c-Met kinase, which is involved in various signaling pathways related to cancer progression and metastasis. EFPMP has also been shown to have antitumor activity in vitro and in vivo, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
6-ethyl-2-(3-fluorophenyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O/c1-3-12-9(2)17-14-8-13(18-19(14)15(12)20)10-5-4-6-11(16)7-10/h4-8,18H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLWVPHSWSVGJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2C=C(NN2C1=O)C3=CC(=CC=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-(2-furyl)-1-propanone](/img/structure/B5692802.png)
![N-isopropyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide](/img/structure/B5692809.png)
![3-ethyl-4-methyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5692817.png)
![4-ethoxy-N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B5692822.png)

![2-(2,4-dimethylphenoxy)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5692829.png)


![N-[4-(diethylamino)phenyl]-2-naphthamide](/img/structure/B5692842.png)


![3-[(4-bromobenzylidene)amino]-2-(4-bromophenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5692864.png)